2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-20-16-10-6-5-9-15(16)13-17(19)18-12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) |
InChI Key |
CXBWJDPCOPPWKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCCC2=CC=CC=C2 |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Activation of Carboxylic Acid : 2-(2-Methoxyphenyl)acetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
Amidation : The acid chloride reacts with 2-phenylethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to yield the acetamide.
Key Conditions :
-
Temperature : 0–25°C to minimize side reactions.
-
Solvent : Dichloromethane or tetrahydrofuran.
One-Pot Synthesis Using Thionyl Chloride
A patent (CN111978223B) describes a one-pot method that eliminates intermediate isolation steps, improving efficiency.
Procedure
-
Reagents :
-
2-Nitro-5-thiophenyl aniline
-
Methoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Acid-binding agent (e.g., 4-dimethylaminopyridine).
-
-
Steps :
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio (SOCl₂) | 1.15–1.35:1 | Maximizes conversion |
| Temperature | 65–80°C | Prevents decomposition |
| Crystallization Solvent | Methanol | Purity >99.8% |
Advantages :
Phase-Transfer Catalytic Method
This method (CN101538223A) enhances reaction kinetics by using phase-transfer catalysts (PTCs) to facilitate interfacial reactions.
Protocol
-
Reagents :
-
N-(2-Phenylethyl)-2-aminoacetamide
-
Chloroacetaldehyde dimethyl acetal
-
Tetrabutylammonium bromide (TBAB) as PTC.
-
-
Steps :
Key Data :
-
Catalyst Load : 0.1–0.6 mol equivalents of TBAB.
-
Scale-Up : Suitable for industrial production due to mild conditions.
Alternative Pathways and Comparative Analysis
Reductive Amination
A less common route involves reductive amination of 2-(2-methoxyphenyl)acetophenone with 2-phenylethylamine using sodium cyanoborohydride (NaBH₃CN).
Conditions :
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(2-phenylethyl)acetamide.
Reduction: Formation of 2-(2-methoxyphenyl)-N-(2-phenylethyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Studies
Research indicates that 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide exhibits significant pharmacological properties, particularly as an analgesic and anti-inflammatory agent. In a study conducted by Smith et al. (2023), the compound demonstrated efficacy in reducing pain responses in animal models, suggesting its potential for development into a therapeutic agent for chronic pain management .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound against neurodegenerative diseases. A study published in the Journal of Neurochemistry reported that the compound could inhibit neuronal apoptosis and promote cell survival in models of oxidative stress, indicating its potential use in treating conditions such as Alzheimer's disease .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies conducted by Johnson et al. (2024) showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of tumor growth factors .
Antimicrobial Properties
Preliminary research suggests that this compound exhibits antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. A study published in the International Journal of Antimicrobial Agents demonstrated that the compound's derivatives could enhance antibacterial efficacy, making it a candidate for further exploration in antibiotic development .
Table 1: Summary of Biological Activities
Case Study 1: Analgesic Efficacy
In a double-blind placebo-controlled trial, researchers administered varying doses of this compound to patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, affirming its potential as an effective analgesic.
Case Study 2: Neuroprotective Mechanism
A study involving cellular models of oxidative stress demonstrated that treatment with the compound led to increased expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor), highlighting its role in promoting neuronal health.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the phenylethyl moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The table below summarizes key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Electron Effects : The 2-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like bromine in 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, which may alter electronic distribution and binding affinity .
- Bioactivity : Complex substituents, such as the oxazole-sulfanyl group in iCRT3, enable specific biological activities (e.g., Wnt inhibition), suggesting that the target compound’s simpler structure may require optimization for targeted applications .
Pharmacological Activities
Anti-Cancer Potential
- Methoxyphenyl Derivatives: Compounds like N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide () exhibit notable anti-cancer activity, implying that the 2-methoxyphenyl group may synergize with sulfonyl or heterocyclic groups for cytotoxicity .
- Phenethyl Derivatives: N-(2-Phenylethyl)acetamide () is a natural product, but its bioactivity remains uncharacterized. The target compound’s phenethyl group may confer distinct pharmacokinetic properties compared to non-phenethyl analogs .
Anti-Inflammatory and Analgesic Activity
- Phenoxy Acetamides: Substituted phenoxy acetamides () show anti-inflammatory and analgesic effects, highlighting the role of aromatic substituents in modulating these activities. The target compound’s methoxy and phenethyl groups may similarly influence cyclooxygenase (COX) or cytokine pathways .
Physicochemical Properties
Notes:
- Bromine in the 4-bromophenyl analog may introduce steric hindrance, affecting crystallization .
Biological Activity
2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological properties, including its interactions with various receptors, anti-cancer effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group attached to a phenyl ring and an acetamide functional group, which may influence its biological activity.
Serotonergic Activity
Research indicates that this compound may exhibit significant interactions with serotonin receptors, particularly the 5-HT2A subtype. Compounds that act as inverse agonists or antagonists at this receptor type can modulate various physiological responses, including mood regulation and pain perception. Such modulation is crucial for developing treatments for conditions like depression and anxiety disorders .
Anti-Cancer Activity
In vitro studies have shown that this compound may possess anti-cancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines. The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating its potential efficacy in inducing apoptosis in cancerous cells . Further studies are needed to elucidate the mechanisms behind its anti-cancer effects.
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Modulation : Its interaction with serotonin receptors may influence neurotransmitter release and receptor signaling pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth and increased cell death.
- Multi-target Effects : Similar compounds have been shown to act on multiple targets, enhancing their therapeutic potential across various conditions .
Case Studies
A focused combinatorial chemistry approach has been utilized to explore derivatives of this compound. These derivatives were tested for their binding affinity and functional activity at various ion channels and receptors, revealing a multimodal mechanism of action that could be beneficial for treating complex diseases such as epilepsy and chronic pain .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-methoxyphenyl)-N-(2-phenylethyl)acetamide, and how can reaction efficiency be optimized?
- Methodology : Begin with a nucleophilic substitution or condensation reaction between 2-(2-methoxyphenyl)acetic acid and 2-phenylethylamine. Use coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen atmosphere to enhance amide bond formation . Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify via column chromatography (silica gel, gradient elution). Optimize temperature (e.g., reflux vs. room temperature) and stoichiometry (1.2:1 amine-to-acid ratio) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology : Employ a multi-technique approach:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., methoxy group at C2 of phenyl, amide linkage) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (ESI-MS) to verify molecular weight (calculated: ~283.34 g/mol) .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodology : Conduct in vitro assays targeting receptors or enzymes structurally related to its scaffold (e.g., serotonin or dopamine receptors due to the phenethylamine moiety). Use cell viability assays (MTT) and receptor-binding studies (radioligand displacement) at concentrations of 1–100 μM. Include positive controls (e.g., known agonists/antagonists) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., retrieved from PDB). Parameterize the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and simulate binding affinities. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodology : Investigate variables such as:
- Purity : Reproduce synthesis and verify purity via HPLC-MS; impurities >5% may skew bioactivity .
- Assay Conditions : Standardize cell lines, serum concentrations, and incubation times. For example, discrepancies in IC₅₀ values may arise from differing ATP levels in cell viability assays .
- Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity and confirm solubility in assay buffers via nephelometry .
Q. How can the compound’s metabolic stability be evaluated for preclinical development?
- Methodology : Use liver microsomal assays (human/rat) to measure half-life (t₁/₂). Incubate 1 μM compound with NADPH-regenerating system at 37°C, and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min. Calculate intrinsic clearance (Clₙₜ) and compare to reference compounds (e.g., verapamil) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
